molecular formula C17H22ClNO2 B2385255 1-(4-chlorophenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)cyclopentanecarboxamide CAS No. 1251580-57-0

1-(4-chlorophenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)cyclopentanecarboxamide

Cat. No. B2385255
M. Wt: 307.82
InChI Key: OOAOSYRBSOATRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include its uses or applications in industry or research.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational chemistry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.


Scientific Research Applications

Hydrogen Bonding in Anticonvulsant Enaminones

Research has examined the crystal structures of anticonvulsant enaminones, highlighting the significance of hydrogen bonding and molecular conformations. These studies contribute to understanding the structural prerequisites for anticonvulsant activity, providing a foundation for the development of novel therapeutics (Kubicki, Bassyouni, & Codding, 2000).

Synthesis and Spectroscopic Properties of Thiourea Derivatives

Investigations into thiourea derivatives, including those related to chlorophenyl groups, have shown significant antibiofilm and antimicrobial properties. These findings suggest potential for developing new antimicrobial agents targeting resistant bacterial strains (Limban, Marutescu, & Chifiriuc, 2011).

Palladium(II)-Catalyzed Cyclopropanation

Studies on the cyclopropanation reactions catalyzed by palladium(II) compounds have contributed to synthetic organic chemistry by providing efficient methods for generating cyclopropane derivatives. Such reactions are crucial for the synthesis of various cyclic compounds with potential pharmaceutical applications (Tomilov, Kostitsyn, Shulishov, & Nefedov, 1990).

Metabolism of Procymidone Derivatives in Female Rats

Research on the metabolism of procymidone derivatives in rats has provided insights into the biotransformation and distribution of these compounds within biological systems. Understanding the metabolic pathways of such derivatives is essential for assessing their environmental impact and safety profiles (Tarui, Abe, Tomigahara, Kawamura, & Kaneko, 2009).

Degradation of Cyhalofop-butyl by Bacterial Strains

The study on the degradation of cyhalofop-butyl, an aryloxyphenoxy propanoate herbicide, by various bacterial strains isolated from rice field soil underscores the potential of bioremediation in managing pesticide residues. This research highlights the importance of microbial processes in the environmental detoxification of hazardous compounds (Nie, Hang, Cai, Xie, He, & Li, 2011).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves predicting or suggesting future research directions. This could be based on the current limitations or potential applications of the compound.


Please consult with a chemist or a reliable scientific database for more specific information about your compound. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

1-(4-chlorophenyl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]cyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO2/c18-14-5-3-13(4-6-14)17(7-1-2-8-17)15(21)19-11-16(12-20)9-10-16/h3-6,20H,1-2,7-12H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAOSYRBSOATRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3(CC3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)cyclopentanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.